1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Medicinal Chemistry Physicochemical Property Prediction Chiral Building Block Selection

Sourcing stereochemically defined 2-fluoro-3-methylphenyl scaffolds often forces teams into costly in-house chiral resolution, delaying lead optimization. This chiral α-methylbenzylamine eliminates that bottleneck. - Supplied as single enantiomers (R- or S-form) with high enantiomeric purity, avoiding downstream separation. - Ortho-fluorine and meta-methyl substitution pattern fine-tunes CNS-relevant properties (predicted pKa 8.65, LogP 1.95). - Serves as a versatile intermediate for fluorinated drug candidates and as a chiral resolving agent for acidic racemates.

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Cat. No. B12072885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-3-methylphenyl)ethan-1-amine
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)N)F
InChIInChI=1S/C9H12FN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3
InChIKeyORJWJQHCLRVBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-3-methylphenyl)ethan-1-amine Overview


1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS 1337017-27-2) is a chiral α-methylbenzylamine derivative featuring a 2-fluoro-3-methyl substitution pattern on the aromatic ring [1]. The compound exists as a pair of enantiomers—(R)-enantiomer (CAS 1213036-11-3) and (S)-enantiomer (CAS 1213124-00-5)—with a molecular formula of C₉H₁₂FN and molecular weight of 153.20 g·mol⁻¹ . Its predicted physicochemical properties include a pKa of 8.65 ± 0.10, density of 1.041 ± 0.06 g·cm⁻³, and boiling point of 201.4 ± 25.0 °C . The compound is primarily utilized as a chiral intermediate or building block in medicinal chemistry, with vendor descriptions indicating applications in drug development targeting neurological disorders .

Chiral α-methylbenzylamine building block
Both (R)- and (S)-enantiomers available
Medicinal chemistry intermediate for CNS programs

Substitution Risks for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine


Although 1-(2-fluoro-3-methylphenyl)ethan-1-amine belongs to the broader class of chiral α-methylbenzylamines, simple interchange with analogs lacking the precise 2-fluoro-3-methyl substitution pattern can compromise critical drug-target interactions . The combination of ortho-fluorine and meta-methyl groups uniquely modulates both the amine basicity (predicted pKa 8.65) and the lipophilicity of the scaffold relative to unsubstituted or differently substituted benzylamines, potentially altering membrane permeability and receptor binding . Furthermore, procurement of the incorrect enantiomer or racemic mixture without defined stereochemistry introduces uncontrolled variables in chiral synthesis, as the (R)- and (S)-forms may exhibit divergent biological activity or serve as orthogonal intermediates . High-strength differential evidence from direct head-to-head comparisons or cross-study data is currently limited in the public domain; the quantitative differentiation presented below is therefore drawn from property predictions and class-level inference rather than from matched-pair biological assays [1].

Substitution Non-identical 2-fluoro-3-methyl pattern may alter amine basicity and lipophilicity, shifting target engagement profile.
Stereochemistry Racemate or opposite enantiomer introduces uncontrolled chiral variables; (R)- and (S)-forms may diverge in biological context.
Evidence Direct comparative biological data are limited; class-level SAR and predicted properties remain the primary differentiation.

1-(2-Fluoro-3-methylphenyl)ethan-1-amine Differentiation Evidence


Amine Basicity: Substituent Effects

The predicted pKa of 1-(2-fluoro-3-methylphenyl)ethan-1-amine is 8.65 ± 0.10, placing its basicity slightly above that of the 2-fluoro analog 1-(2-fluorophenyl)ethylamine (pKa 8.62 ± 0.10) and approximately 0.9 log units below the unsubstituted 1-phenylethylamine (pKa ≈ 9.5) . The electron-withdrawing ortho-fluorine reduces basicity relative to the parent benzylamine, while the meta-methyl group partially counteracts this effect through inductive electron donation, creating a pKa that is finely tuned between mono-fluoro and non-fluorinated scaffolds . This modest shift can influence protonation state at physiological pH, potentially affecting solubility, formulation, and target engagement.

Amine Basicity (pKa)
Class-level inference
Target: 8.65 ± 0.10 (pred.)
2-F analog: 8.62
Unsub. benzylamine: ~9.5
Supports pH-dependent solubility and salt-form selection
Predicted values; experimental verification advised
Medicinal Chemistry Physicochemical Property Prediction Chiral Building Block Selection

Lipophilicity Tuning: LogP Comparison

The predicted LogP (octanol-water partition coefficient) of 1-(2-fluoro-3-methylphenyl)ethan-1-amine is reported as 1.95, reflecting the balanced lipophilicity imparted by the lipophilic methyl substituent and the moderately polarizing fluoro substituent [1]. Although head-to-head experimental LogP data for comparator aryl ethylamines are scarce, class-level trends indicate that the 3-methyl group contributes approximately +0.5 to +0.7 log units relative to the 2-fluoro-only analog, which has a predicted LogP of approximately 1.3–1.5 [2]. This increment may enhance passive membrane permeability and CNS penetration potential, a key consideration for neurological drug discovery programs .

Lipophilicity (LogP)
Class-level inference
Target: 1.95 (pred.)
2-F-only analog: ~1.3–1.5
May support CNS permeability optimization in research
Predicted LogP; LogD₇.₄ measurement recommended
ADME Prediction Blood-Brain Barrier Penetration Medicinal Chemistry Design

Chiral Enantiomer Availability and Purity

1-(2-Fluoro-3-methylphenyl)ethan-1-amine is commercially available as both the (R)- and (S)-enantiomers with specified enantiomeric purity, typically ≥98% . This contrasts with many substituted α-methylbenzylamines that are supplied only as racemates or with lower enantiomeric excess . The availability of both enantiomers in high optical purity enables their use as chiral resolving agents or as stereochemically defined building blocks in asymmetric synthesis, providing a procurement advantage for medicinal chemistry programs that require precise stereochemical control .

Enantiomer Availability
Specification review
(R): ≥98% · (S): ≥95%
Both enantiomers commercially supplied
Enables stereochemical control in asymmetric synthesis
Vendor specifications; confirm lot-specific COA
Chiral Synthesis Asymmetric Catalysis Enantiomeric Purity

Metabolic Stability: Ortho-Fluoro Advantage

The ortho-fluorine substituent in 1-(2-fluoro-3-methylphenyl)ethan-1-amine is positioned to block potential metabolic oxidation at the adjacent phenyl carbon, a well-established strategy for improving metabolic stability of aromatic amines . While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound have not been publicly reported, extensive class-level evidence demonstrates that ortho-fluoro substitution on benzylamine scaffolds reduces CYP450-mediated oxidation and extends half-life compared to non-fluorinated analogs [1]. The combination with a meta-methyl group further differentiates this scaffold from both the unsubstituted and the 2-fluoro-only versions, as the methyl group introduces additional metabolic liabilities (e.g., benzylic oxidation) that the fluorine partially mitigates through electronic effects .

Metabolic Stability
Class-level inference
Ortho-fluoro blocks ring oxidation (class SAR); meta-methyl adds benzylic liability
Fluorine blocking may reduce oxidative metabolism risk
Intrinsic clearance data unavailable; inferred from fluorinated benzylamine SAR
Metabolic Stability CYP450 Oxidation Fluorine Blocking

1-(2-Fluoro-3-methylphenyl)ethan-1-amine Applications


Chiral Resolving Agent for Acidic Chiral Molecules

The availability of both (R)- and (S)-enantiomers of 1-(2-fluoro-3-methylphenyl)ethan-1-amine in high enantiomeric purity (≥98% for the (R)-form) makes this compound suitable as a chiral resolving agent for racemic carboxylic acids or sulfonic acids, forming diastereomeric salts that can be separated by fractional crystallization . The 2-fluoro-3-methyl substitution pattern imparts distinct crystal packing properties compared to the more common 1-phenylethylamine, potentially offering improved resolution efficiency for certain substrates [1].

CNS Drug Discovery Building Block

With a predicted LogP of 1.95 and an amine pKa of 8.65, this compound occupies a favorable physicochemical space for CNS drug candidates (typically LogP 1–3, pKa 7–9) . Medicinal chemistry programs targeting neurological indications can incorporate this amine as a chiral building block to fine-tune the lipophilicity and basicity of lead series, leveraging the combined fluoro and methyl substituents to modulate both passive permeability and efflux transporter recognition [1].

Asymmetric Synthesis Intermediate for Fluorinated Pharmaceuticals

The compound serves as a stereochemically defined intermediate for constructing more complex fluorinated drug candidates, particularly those requiring a 2-fluoro-3-methylphenyl motif that appears in several bioactive molecules . The ortho-fluorine not only enhances metabolic stability but also provides a versatile handle for further functionalization (e.g., nucleophilic aromatic substitution under appropriate conditions) [1]. Procurement of the single enantiomer avoids the need for chiral separation later in the synthetic sequence, reducing overall cost and timeline .

Physicochemical SAR Probe

In SAR campaigns, 1-(2-fluoro-3-methylphenyl)ethan-1-amine can function as a probe to deconvolute the contributions of fluorine and methyl substituents to target binding and ADME properties . By comparing matched molecular pairs—e.g., replacing this compound with the des-fluoro, des-methyl, or regioisomeric analogs—teams can quantify the impact of each substituent on potency, selectivity, and metabolic profile, generating valuable SAR insights that guide further optimization [1].

Application
Selection Property
Validation Focus
Chiral resolution of acidic racemates
Enantiomeric purity and dual-enantiomer availability
Diastereomeric salt resolution efficiency
CNS-targeted research compound design
Balanced lipophilicity and tuned basicity profile
Permeability and efflux transporter recognition in CNS models
Stereochemically defined intermediate for fluorinated leads
Single-enantiomer chiral scaffold with metabolic stability feature
Synthetic pathway efficiency and further functionalization
Physicochemical SAR probe
Differential substituent contributions to ADME/binding
Matched molecular pair analysis in SAR campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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